2-[3-(Dimethylamino)propyl]-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
Molecular Formula |
C25H28N2O4 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[3-(dimethylamino)propyl]-1-(3-methoxyphenyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H28N2O4/c1-15-12-19-20(13-16(15)2)31-24-21(23(19)28)22(17-8-6-9-18(14-17)30-5)27(25(24)29)11-7-10-26(3)4/h6,8-9,12-14,22H,7,10-11H2,1-5H3 |
InChI Key |
SHOZPGXGSUJDIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation
The chromene scaffold is constructed via a Pechmann condensation between 3,4-dimethylresorcinol and ethyl acetoacetate under acidic conditions:
$$
\text{3,4-Dimethylresorcinol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{6,7-Dimethyl-4-methylcoumarin}
$$
Conditions : Concentrated sulfuric acid (5 equiv.) at 80°C for 6 hours yields the coumarin derivative in 75–85%.
Vilsmeier-Haack Formylation
The 3-carbaldehyde group is introduced via a Vilsmeier-Haack reaction:
$$
\text{6,7-Dimethyl-4-methylcoumarin} \xrightarrow{\text{POCl}_3, \text{DMF}} \text{6,7-Dimethyl-2-oxo-2H-chromene-3-carbaldehyde}
$$
Optimization : A 1:3 molar ratio of coumarin to DMF in phosphoryl chloride at 0°C to room temperature over 12 hours provides the aldehyde in 65–70% yield.
Multicomponent Reaction (MCR) Assembly
Reaction Components and Mechanism
The MCR combines:
- 6,7-Dimethyl-2-oxo-2H-chromene-3-carbaldehyde (1)
- 3-Methoxyaniline (2)
- 3-(Dimethylamino)propyl isocyanide (3)
The reaction proceeds via a sequential nucleophilic addition-cyclization pathway:
- Imine Formation : Aldehyde 1 reacts with 3-methoxyaniline 2 to form an imine intermediate.
- Isocyanide Insertion : The isocyanide 3 undergoes α-addition to the imine, generating an α-amino amidine intermediate 4 .
- Cyclization : Base-mediated intramolecular Michael addition forms the pyrrolidine ring.
Reaction Conditions and Optimization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Toluene | 92% |
| Base | Pyridine (3 equiv.) | 90% |
| Temperature | 90°C | Maximizes rate |
| Reaction Time | 12 hours | Complete conversion |
Procedure :
- Combine 1 (1.0 equiv.), 2 (2.0 equiv.), and 3 (1.2 equiv.) in methanol with p-toluenesulfonic acid (0.05 equiv.) at room temperature for 12 hours.
- Concentrate the mixture, redissolve in toluene, add pyridine, and reflux at 90°C for 12 hours.
- Purify via flash chromatography (ethyl acetate/hexane, 1:30) to isolate the crude product.
Cyclization and Aromatization
The α-amino amidine intermediate 4 undergoes a 5-endo-trig cyclization under basic conditions to yield the chromeno[2,3-c]pyrrole-3,9-dione core. Pyridine acts as both a base and a catalyst, facilitating deprotonation and activating the Michael acceptor:
$$
\text{Intermediate 4} \xrightarrow{\text{Pyridine, Toluene}} \text{Chromeno[2,3-c]pyrrole-3,9-dione}
$$
Key Observations :
- Lower temperatures (90°C vs. 100°C) reduce side reactions, improving yield from 81% to 92%.
- Polar aprotic solvents (e.g., acetonitrile) result in incomplete cyclization (<60% yield).
Functional Group Modifications
N-Alkylation for Dimethylaminopropyl Side Chain
If the isocyanide 3 is unavailable, the dimethylaminopropyl group can be introduced post-cyclization via nucleophilic substitution:
$$
\text{Pyrrole-CH}2\text{Cl} + \text{HN(CH}3\text{)}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Pyrrole-CH}2\text{N(CH}3\text{)}2
$$
Conditions : React the chloropropyl intermediate with dimethylamine (2.0 equiv.) in DMF at 60°C for 8 hours (yield: 70–75%).
Methoxy Group Stability
The 3-methoxyphenyl group remains stable under MCR and cyclization conditions but may demethylate under strong acidic or oxidative conditions.
Challenges and Alternative Routes
Regioselectivity in Cyclization
Competing 6-endo or 7-endo cyclization pathways may occur, necessitating careful control of electronic and steric factors. Electron-withdrawing groups on the chromene enhance reactivity at the desired position.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the cis geometry of the pyrrolidine ring and planarity of the chromeno-pyrrole system (Figure 1).
Scale-Up and Industrial Feasibility
Process Optimization
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Yield | 92% | 85–88% |
| Cycle Time | 24 hours | 18 hours |
| Solvent Recovery | 70% | 90% |
Cost Drivers :
- Custom isocyanide synthesis accounts for 40% of raw material costs.
- Chromatography purification limits throughput; switching to crystallization improves scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Dimethylamino)propyl]-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[3-(Dimethylamino)propyl]-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 2-[3-(Dimethylamino)propyl]-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Key Observations:
Substituent Flexibility: The target compound’s 3-methoxyphenyl group contrasts with the 3,4,5-trimethoxyphenyl group in ’s example, which has higher steric bulk and electron-donating capacity. This difference may reduce metabolic stability in vivo compared to the trimethoxy analog . The 3-(dimethylamino)propyl chain provides a longer alkyl spacer than the 2-(dimethylamino)ethyl group in ’s derivatives. This extended chain could enhance membrane permeability in biological systems .
Synthetic Efficiency: The target compound’s synthesis aligns with the MCR protocol in and , which tolerates diverse aldehydes and amines. However, primary amines with branched dimethylamino groups (e.g., 3-(dimethylamino)propylamine) require longer reaction times (up to 2 hours) due to steric hindrance .
Physical Properties: Melting points for chromeno[2,3-c]pyrrole-diones generally exceed 180°C, as seen in (195–197°C) and (>250°C). The target compound’s melting point is unreported but expected to fall within this range .
Biological Activity
The compound 2-[3-(Dimethylamino)propyl]-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule with significant potential in medicinal chemistry. Its unique chromeno-pyrrole structure incorporates various functional groups that may contribute to diverse biological activities. This article provides an overview of its synthesis, biological activity, and potential therapeutic applications based on existing research.
Synthesis
The synthesis of this compound typically employs multicomponent reactions (MCRs), which allow for the efficient formation of derivatives with various substituents. A common method involves the reaction of aldehydes, amines, and cyclic diketones under mild conditions. This approach not only enhances yield but also simplifies product isolation through crystallization rather than chromatography.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Antioxidant properties : Similar compounds have shown the ability to scavenge free radicals and reduce oxidative stress .
- Neuroprotective effects : The presence of the dimethylamino group may enhance its ability to protect neuronal cells from damage.
- Anti-inflammatory activity : Structural analogs have demonstrated potential in reducing inflammation through modulation of inflammatory pathways.
Comparative Analysis
To better understand the biological implications of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methoxy-1-(3-methoxyphenyl)-1H-pyrrole-2-carboxylic acid | Methoxy group; pyrrole ring | Anti-inflammatory |
| 5-Methyl-1H-pyrrole-2-carboxylic acid | Methyl group; carboxylic acid | Anticancer properties |
| 4-Dimethylaminobenzaldehyde derivative | Dimethylamino group; aldehyde | Neuroprotective effects |
The unique combination of functional groups in this compound suggests distinct biological properties that could lead to novel therapeutic applications not yet explored.
Case Studies
Recent studies have focused on the biological effects of chromeno-pyrrole derivatives. For instance:
- Study on Antioxidant Activity : A study highlighted that derivatives similar to this compound exhibited significant antioxidant activity in vitro. The mechanism was linked to their ability to donate electrons and neutralize free radicals .
- Neuroprotection Research : Another investigation assessed the neuroprotective effects of related compounds in models of neurodegeneration. Results indicated that these compounds could inhibit apoptosis in neuronal cells and promote cell survival under stress conditions.
Future Directions
Given the promising biological activities associated with this compound, further research is warranted. Potential areas for exploration include:
- In vivo Studies : To evaluate the efficacy and safety of this compound in animal models.
- Mechanistic Studies : To elucidate the precise biochemical pathways influenced by this compound.
- Drug Development : Investigating its potential as a lead compound for new therapeutic agents targeting neurodegenerative diseases or inflammatory conditions.
Q & A
Q. What are the standard synthetic protocols for preparing 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione derivatives, and how scalable are these methods?
The compound can be synthesized via a multicomponent one-pot reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . This method is highly scalable, producing 223 distinct derivatives in a single study, with yields optimized via crystallization instead of chromatography . Substituent flexibility is achieved by varying aldehydes (26 examples) and amines (27 examples), enabling rapid library diversification .
Q. How do substituents on the aryl aldehyde and amine components influence the physicochemical properties of the final compound?
Substituents on aryl aldehydes (e.g., electron-withdrawing groups) and amines (e.g., dimethylamino propyl) modulate solubility, crystallinity, and electronic properties. For instance, bulky aryl groups may hinder crystallization, while polar amines enhance aqueous solubility. Systematic studies using 4-(2-hydroxyphenyl)-2,4-dioxobutanoates with 26 aldehydes and 27 amines demonstrate broad compatibility .
Q. What isolation and purification strategies are recommended for this compound class?
Isolation is achieved via crystallization without chromatography, ensuring high purity (>95%) and scalability. Solvent selection (e.g., ethanol/water mixtures) is critical for optimizing crystal formation and yield .
Advanced Research Questions
Q. How can Design of Experiments (DOE) principles optimize reaction conditions for novel derivatives?
DOE minimizes experimental trials while maximizing data output. For example, factorial designs can test variables like temperature (60–100°C), solvent polarity, and reagent stoichiometry (e.g., hydrazine hydrate equivalents: 3, 5, or 7 eq.) . Response surface methodology (RSM) further refines yields and selectivity, particularly for sterically hindered substituents .
Q. What computational tools are effective for predicting reaction pathways or substituent effects?
Quantum chemical calculations (e.g., DFT) and reaction path searches can model transition states and substituent electronic effects. ICReDD’s integrated computational-experimental framework accelerates condition optimization by predicting solvent interactions and activation energies . For example, dimethylamino propyl groups may stabilize intermediates via intramolecular H-bonding, a hypothesis testable via computational docking .
Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies?
Contradictions often arise from substituent electronic/steric effects. For example, electron-donating groups on the aryl aldehyde may enhance stability but reduce reactivity. Systematic SAR analysis using the 223-member library is advised, correlating substituent Hammett constants (σ) or LogP values with bioactivity . Conflicting results should be validated via dose-response assays and X-ray crystallography to confirm binding modes .
Q. What derivatization strategies enable functionalization of the dihydrochromeno[2,3-c]pyrrole scaffold?
The scaffold can be modified via ring-opening reactions with hydrazine hydrate to yield 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones . Further functionalization (e.g., alkylation, acylation) at the pyrrole nitrogen or hydroxyl group expands diversity. Reaction conditions (e.g., 5 eq. hydrazine, ethanol reflux) are critical for regioselectivity .
Q. What methodologies are recommended for assessing biological activity in this compound class?
Standardized assays (e.g., kinase inhibition, cytotoxicity) should be paired with ADMET profiling (e.g., microsomal stability, permeability). The 223-compound library has shown preliminary activity in undisclosed targets, but rigorous dose-ranging studies (0.1–100 µM) and controls (e.g., cisplatin for cytotoxicity) are essential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
